molecular formula C17H16N2O2S B14608225 Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- CAS No. 58826-10-1

Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-

Katalognummer: B14608225
CAS-Nummer: 58826-10-1
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: FWDQKCJVMOAACY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and the desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may yield imidazole derivatives with reduced nitrogen atoms .

Wirkmechanismus

The mechanism of action of acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with specific receptors to exert its effects . The exact mechanism depends on the specific biological activity being studied.

Eigenschaften

CAS-Nummer

58826-10-1

Molekularformel

C17H16N2O2S

Molekulargewicht

312.4 g/mol

IUPAC-Name

2-[(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C17H16N2O2S/c20-14(21)11-22-17-18-15(12-7-3-1-4-8-12)16(19-17)13-9-5-2-6-10-13/h1-10,15-16H,11H2,(H,18,19)(H,20,21)

InChI-Schlüssel

FWDQKCJVMOAACY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C(N=C(N2)SCC(=O)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.